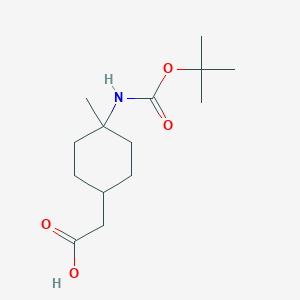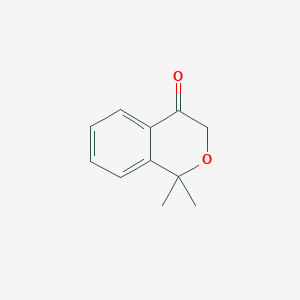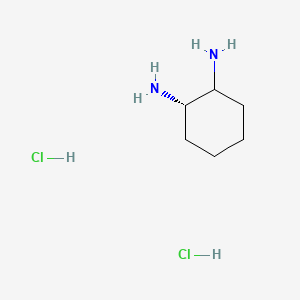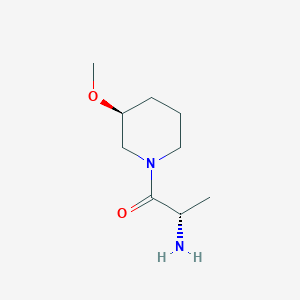
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its applications in peptide synthesis and its role as a building block in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid typically involves the protection of the amino group with the tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected peptides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step organic synthesis and peptide assembly .
相似化合物的比较
Similar Compounds
- 2-(4-((Tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
- 4-((Tert-butoxycarbonyl)amino)butanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is unique due to its specific structure, which includes a methyl group on the cyclohexyl ring. This structural feature can influence the compound’s reactivity and its interactions in chemical and biological systems. The presence of the Boc group provides stability and selectivity in synthetic applications, making it a valuable compound in various research and industrial contexts .
属性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
2-[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI 键 |
WJWLBMPFSLUZPO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one](/img/structure/B11752878.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)


![Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane](/img/structure/B11752894.png)

![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752913.png)
![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)
![6-Aminobenzo[c]thiophen-1(3H)-one](/img/structure/B11752927.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
![Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11752932.png)
![{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B11752948.png)

